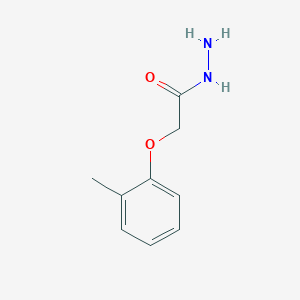
2-(2-Methylphenoxy)acetohydrazide
Descripción general
Descripción
2-(2-Methylphenoxy)acetohydrazide is a chemical compound that has been synthesized and studied for its structural and chemical properties. It is of interest in various fields of chemistry due to its potential applications and unique characteristics.
Synthesis Analysis
The synthesis of 2-(2-Methylphenoxy)acetohydrazide involves refluxing o-cresol, ethyl chloroacetate, and anhydrous potassium carbonate in the presence of dry acetone. This process leads to the formation of the title compound, which crystallizes in the monoclinic crystal system (Sharma et al., 2015).
Molecular Structure Analysis
The compound displays a monoclinic crystal system with specific unit cell parameters. It is characterized by single crystal x-ray diffraction, revealing a detailed molecular structure supported by hydrogen bonding forming infinite two-dimensional networks (Sharma et al., 2015).
Chemical Reactions and Properties
2-(2-Methylphenoxy)acetohydrazide participates in various chemical reactions due to its active sites, such as the acetohydrazide group. Its N—N bond suggests some degree of electronic delocalization, influencing its reactivity and interactions with other molecules (Liu & Gao, 2012).
Aplicaciones Científicas De Investigación
1. β-Glucuronidase Inhibition
- Application Summary : 2-(2-Methylphenoxy)acetohydrazide is used in the synthesis of Schiff base analogs, which have been studied for their potential as β-glucuronidase inhibitors .
- Methods of Application : The compound is used to synthesize Schiff base analogs. These analogs are then tested for their β-glucuronidase inhibition potential .
- Results : Several compounds showed promising β-glucuronidase inhibition activity, better than the standard (D-saccharic acid-1,4-lactone, IC 50 = 48.4 ± 1.25 µM). For example, compound 1 (IC 50 = 9.20 ± 0.32 µM), compound 5 (IC 50 = 9.47 ± 0.16 µM), and compound 7 (IC 50 = 14.7 ± 0.19 µM) .
2. Anticonvulsant Evaluation
- Application Summary : 2-(2-Methylphenoxy)acetohydrazide is used in the design and synthesis of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . These compounds are evaluated for their anticonvulsant activity and neurotoxicity .
- Methods of Application : The compound is used to synthesize a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide . These synthesized compounds are then evaluated for their anticonvulsant activity and neurotoxicity .
- Results : The results of the anticonvulsant evaluation and neurotoxicity are not specified in the available information .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-methylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKNJFQLMUSOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351138 | |
| Record name | 2-(2-methylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)acetohydrazide | |
CAS RN |
36304-37-7 | |
| Record name | 2-(2-methylphenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)








